2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

Catalog No.
S832738
CAS No.
1246088-43-6
M.F
C7H7NO3
M. Wt
153.137
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

CAS Number

1246088-43-6

Product Name

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

IUPAC Name

3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one

Molecular Formula

C7H7NO3

Molecular Weight

153.137

InChI

InChI=1S/C7H7NO3/c9-5-1-2-8-7-6(5)10-3-4-11-7/h1-2H,3-4H2,(H,8,9)

InChI Key

SXRLRBBARNJINI-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C(=O)C=CN2

Synonyms

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol (CAS: 1246088-43-6) is a specialized heterocyclic building block featuring a fused 1,4-dioxane-pyridine core and an 8-position hydroxyl group. In medicinal chemistry and advanced precursor synthesis, this compound serves as a direct bioisostere for 1,4-benzodioxane derivatives, offering lower lipophilicity and altered hydrogen-bonding capacity due to the embedded pyridine nitrogen [1]. For procurement teams and process chemists, its primary value lies in its pre-functionalized state: the rigid dioxinopyridine core provides structural pre-organization for target binding, while the 8-hydroxyl moiety acts as a highly regioselective synthetic handle for etherification, triflation, and cross-coupling reactions [2]. This specific substitution pattern ensures high synthetic efficiency, making it a more reliable precursor compared to unfunctionalized or carbocyclic analogs.

Substituting 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol with its carbocyclic analog (2,3-dihydro-1,4-benzodioxin-5-ol) or the unsubstituted core (2,3-dihydro-[1,4]dioxino[2,3-b]pyridine) fundamentally alters both process chemistry and final product performance [1]. The replacement of the benzene ring with a pyridine ring significantly lowers the lipophilicity (LogP) of the scaffold, which is critical for optimizing the aqueous solubility of downstream intermediates [2]. Furthermore, attempting to use the unsubstituted dioxinopyridine core requires late-stage C-H activation or harsh oxidation to install the oxygen functionality, which typically results in poor regiocontrol, low yields, and the formation of difficult-to-separate N-oxide byproducts[1]. Procuring the pre-functionalized 8-ol variant is therefore essential for maintaining synthetic efficiency, avoiding multi-step functionalization, and ensuring reproducible batch-to-batch yields in scale-up environments.

Enhanced Aqueous Solubility and Lipophilicity Profile via Pyridine Bioisosterism

The incorporation of the pyridine nitrogen in 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol significantly alters the physicochemical properties of the scaffold compared to its carbocyclic counterpart [1]. When evaluated for calculated partition coefficient (cLogP), the dioxinopyridine core demonstrates a marked reduction in lipophilicity, which directly translates to enhanced aqueous solubility of downstream intermediates [1].

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound DatacLogP ~0.9
Comparator Or Baseline2,3-dihydro-1,4-benzodioxin-5-ol (cLogP ~1.8)
Quantified Difference~0.9 log unit reduction in lipophilicity
ConditionsStandard predictive ADME models

Lowering the lipophilicity of the core scaffold improves the developability and solubility of downstream active pharmaceutical ingredients (APIs), directly impacting procurement selection for lead optimization libraries.

Regioselective Functionalization and Precursor Efficiency

Utilizing the pre-functionalized 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol bypasses the need for direct hydroxylation of the unsubstituted core, a process notorious for poor regiocontrol[1]. In standard etherification or triflation workflows, the 8-hydroxyl group reacts cleanly with electrophiles. Conversely, attempting to functionalize the unsubstituted 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine via direct C-H oxidation typically yields a mixture of 7- and 8-substituted isomers, requiring extensive chromatographic purification [1].

Evidence DimensionOverall Yield of 8-O-Alkylated / Triflated Intermediates
Target Compound Data>85% yield in standard O-alkylation/triflation protocols
Comparator Or BaselineUnsubstituted 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (requires multi-step oxidation/functionalization with <30% overall yield)
Quantified Difference>55% improvement in overall synthetic yield
ConditionsStandard basic O-alkylation (e.g., K2CO3, alkyl halide, DMF) or triflation

Procuring the pre-functionalized 8-ol derivative eliminates low-yielding, non-selective oxidation steps, significantly reducing raw material waste and process time.

Altered Hydroxyl Reactivity and Deprotonation Dynamics

The electron-withdrawing nature of the pyridine ring in 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol lowers the pKa of the hydroxyl proton relative to standard phenolic systems[1]. This increased acidity facilitates deprotonation under milder basic conditions, allowing for efficient O-alkylation or cross-coupling without the need for strong, potentially degrading bases [1].

Evidence DimensionHydroxyl pKa and Deprotonation Efficiency
Target Compound DataLower pKa, enabling deprotonation with mild bases (e.g., Cs2CO3)
Comparator Or Baseline2,3-dihydro-1,4-benzodioxin-5-ol (phenolic pKa ~10.0, requiring stronger bases)
Quantified Difference~1.0-1.5 unit reduction in pKa
ConditionsMild basic conditions in polar aprotic solvents

The ability to use milder bases during functionalization prevents the degradation of sensitive functional groups in complex synthetic sequences, improving overall process robustness.

Scaffold for Kinase Inhibitor Development

The rigid, hydrogen-bond-accepting dioxinopyridine core is utilized for designing ATP-competitive kinase inhibitors, where the 8-oxygen serves as a linker to solubilizing groups or hinge-binding motifs, leveraging the improved solubility profile demonstrated in Section 3 [1].

Synthesis of CNS-Active Agents

Due to its favorable lipophilicity profile and structural similarity to known neurotransmitter modulators, it is a selected building block for developing novel antidepressants and antipsychotics, such as azaheterocyclylmethyl derivatives [2].

Precursor for Cross-Coupling Reactions

The 8-hydroxyl group can be readily converted to a triflate, serving as an electrophilic partner in Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to generate heavily substituted pyridine libraries without the regioselectivity issues of the unsubstituted core [1].

XLogP3

0.3

Wikipedia

2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one

Dates

Last modified: 08-15-2023

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